Cas no 100867-05-8 (methyl 3-acetamido-5-phenylthiophene-2-carboxylate)

methyl 3-acetamido-5-phenylthiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-acetamido-5-phenylthiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 3-(acetylamino)-5-phenyl-, methyl ester
- DTXSID601325304
- IDI1_009722
- MLS000679023
- CHEMBL1472213
- HMS1422E07
- HMS2730C14
- F0779-0483
- Oprea1_536976
- AKOS024599919
- 100867-05-8
- IFLab1_003615
- SMR000323408
- SCHEMBL5368759
-
- Inchi: 1S/C14H13NO3S/c1-9(16)15-11-8-12(10-6-4-3-5-7-10)19-13(11)14(17)18-2/h3-8H,1-2H3,(H,15,16)
- InChI Key: LQHICANBNSHMOZ-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)SC(C2=CC=CC=C2)=CC=1NC(C)=O
Computed Properties
- Exact Mass: 275.06161445g/mol
- Monoisotopic Mass: 275.06161445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 83.6Ų
Experimental Properties
- Density: 1.279±0.06 g/cm3(Predicted)
- Boiling Point: 508.5±50.0 °C(Predicted)
- pka: 14.17±0.70(Predicted)
methyl 3-acetamido-5-phenylthiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0779-0483-20mg |
methyl 3-acetamido-5-phenylthiophene-2-carboxylate |
100867-05-8 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0779-0483-5mg |
methyl 3-acetamido-5-phenylthiophene-2-carboxylate |
100867-05-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0779-0483-10mg |
methyl 3-acetamido-5-phenylthiophene-2-carboxylate |
100867-05-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0779-0483-75mg |
methyl 3-acetamido-5-phenylthiophene-2-carboxylate |
100867-05-8 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0779-0483-30mg |
methyl 3-acetamido-5-phenylthiophene-2-carboxylate |
100867-05-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0779-0483-2mg |
methyl 3-acetamido-5-phenylthiophene-2-carboxylate |
100867-05-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0779-0483-4mg |
methyl 3-acetamido-5-phenylthiophene-2-carboxylate |
100867-05-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0779-0483-15mg |
methyl 3-acetamido-5-phenylthiophene-2-carboxylate |
100867-05-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0779-0483-1mg |
methyl 3-acetamido-5-phenylthiophene-2-carboxylate |
100867-05-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0779-0483-3mg |
methyl 3-acetamido-5-phenylthiophene-2-carboxylate |
100867-05-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
methyl 3-acetamido-5-phenylthiophene-2-carboxylate Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
Additional information on methyl 3-acetamido-5-phenylthiophene-2-carboxylate
Methyl 3-Acetamido-5-Phenylthiophene-2-Carboxylate: A Comprehensive Overview
Methyl 3-acetamido-5-phenylthiophene-2-carboxylate, identified by the CAS number 100867-05-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a thiophene ring substituted with acetamido and phenyl groups, has garnered attention due to its potential in drug discovery, electronic materials, and advanced polymer synthesis. Recent studies have highlighted its role in enhancing the performance of organic semiconductors and its potential as a precursor for bioactive molecules.
The synthesis of methyl 3-acetamido-5-phenylthiophene-2-carboxylate involves a multi-step process that typically begins with the preparation of the thiophene derivative. Researchers have explored various methodologies, including coupling reactions and nucleophilic substitutions, to optimize the yield and purity of this compound. The use of transition metal catalysts has been particularly effective in streamlining the synthesis process, making it more efficient for large-scale production.
One of the most promising applications of methyl 3-acetamido-5-phenylthiophene-2-carboxylate lies in its ability to act as a building block for advanced materials. Recent studies have demonstrated that this compound can be incorporated into polymer frameworks to enhance their electronic properties. For instance, when integrated into conjugated polymers, it significantly improves charge transport characteristics, making it a valuable component in organic light-emitting diodes (OLEDs) and flexible electronics.
In the realm of drug discovery, methyl 3-acetamido-5-phenylthiophene-2-carboxylate has shown potential as a lead compound for developing bioactive agents. Its structure allows for easy functionalization, enabling researchers to explore its interactions with various biological targets. Preclinical studies have indicated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, warranting further investigation into their therapeutic applications.
The stability and reactivity of methyl 3-acetamido-5-phenylthiophene-2-carboxylate under different conditions have also been extensively studied. Researchers have found that the compound exhibits excellent thermal stability up to 200°C, making it suitable for high-temperature applications. Additionally, its reactivity towards nucleophilic aromatic substitution reactions has been exploited to design novel synthetic pathways for complex organic molecules.
From an environmental standpoint, the eco-friendly synthesis and degradation pathways of methyl 3-acetamido-5-phenylthiophene-2-carboxylate are areas of growing interest. Recent advancements in catalytic processes have enabled the production of this compound using renewable resources, reducing its environmental footprint. Furthermore, studies on its biodegradation have shown that under specific conditions, it can decompose into non-toxic byproducts, aligning with sustainable chemistry principles.
In conclusion, methyl 3-acetamido-5-phenylthiophene-2-carboxylate (CAS No. 100867-05) is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with recent breakthroughs in synthesis and application techniques, positions it as a key player in advancing modern materials science and pharmaceutical research. As ongoing research continues to uncover new facets of its utility, this compound is poised to make significant contributions to both academic and industrial sectors.
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